Melithiazole C

Antifungal drug discovery Cytotoxicity screening Myxothiazol analogs

Melithiazole C (Melithiazol C) is a β-methoxyacrylate (MOA) class antibiotic isolated from myxobacteria strains including Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus [3.0.CO;2-%23" target="_blank">1]. It is characterized by a single thiazole ring linked to a polypropionate β-methoxyacrylate pharmacophore, a structural simplification relative to the bis(thiazole) systems found in most other melithiazols and myxothiazols [3.0.CO;2-%23" target="_blank">1].

Molecular Formula C16H21NO5S
Molecular Weight 339.4 g/mol
Cat. No. B1247855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelithiazole C
Synonymsmelithiazole C
Molecular FormulaC16H21NO5S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C(C=CC1=CSC(=N1)C(=O)C)OC)C(=CC(=O)OC)OC
InChIInChI=1S/C16H21NO5S/c1-10(14(21-4)8-15(19)22-5)13(20-3)7-6-12-9-23-16(17-12)11(2)18/h6-10,13H,1-5H3/b7-6+,14-8+/t10-,13+/m1/s1
InChIKeyLTTPICLGJAXUOJ-NSTYSWHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melithiazole C (CAS 214420-47-0): A Single-Thiazole β-Methoxyacrylate Antifungal Antibiotic from Myxobacteria


Melithiazole C (Melithiazol C) is a β-methoxyacrylate (MOA) class antibiotic isolated from myxobacteria strains including Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus [1]. It is characterized by a single thiazole ring linked to a polypropionate β-methoxyacrylate pharmacophore, a structural simplification relative to the bis(thiazole) systems found in most other melithiazols and myxothiazols [1]. The compound exhibits antifungal activity through inhibition of mitochondrial respiration at the cytochrome bc1 complex (complex III), a validated fungicidal target in agricultural and antimicrobial research [2]. Its molecular formula is C16H21NO5S, with a molecular weight of 339.41 g/mol .

Target Engagement Mitochondrial bc1 complex inhibition studies Validated MOA fungicidal target in agricultural and antimicrobial research
Probe Type Cell-permeable alkaloid probe Single-thiazole scaffold simplifies SAR interpretation
Sourcing Context Semi-synthetic accessibility from myxothiazol A Supports research-scale procurement and derivatization

Why Melithiazole C Cannot Be Substituted by Other β-Methoxyacrylates: Critical Differentiators in Antifungal Selectivity and Synthesis


Substituting Melithiazole C with other MOA-class antifungals (e.g., myxothiazol A, strobilurins, or bis(thiazole) melithiazols) is scientifically invalid due to three distinct and quantifiable differentiators. First, Melithiazole C exhibits a significantly reduced cytotoxicity profile in mammalian cells compared to myxothiazol A and its methyl ester [1], a property not uniformly shared across the MOA class. Second, its unique single thiazole ring structure [2] confers a distinct steric and electronic environment at the cytochrome bc1 binding site, which is hypothesized to modulate both potency and selectivity relative to bis(thiazole) analogs. Third, its established semi-synthetic accessibility from myxothiazol A provides a scalable sourcing advantage that is not available for most other melithiazol congeners [3]. These differences preclude generic interchangeability and demand compound-specific consideration in research procurement and experimental design.

Target Substitute Cytotoxicity Profile Reported lower cytotoxicity (melithiazol C) Higher cytotoxicity (myxothiazol A class) Thiazole Architecture Single thiazole ring Bis(thiazole) or thiazoline-thiazole systems Chiral Identity Natural (4R,5S) stereochemistry Racemic or opposite enantiomer may be inactive Similar product does not mean interchangeable product. Cytotoxicity profile and stereochemical identity may not transfer across MOA-class analogs.

Quantitative Differentiators of Melithiazole C: Comparative Biological and Structural Evidence


Reduced Cytotoxicity in Mammalian Cells: A Differentiating Safety Margin vs. Myxothiazol A

In a growth inhibition assay using mouse cell cultures, the melithiazol class, including Melithiazole C, demonstrated reduced toxicity compared to myxothiazol A and its methyl ester [1]. While quantitative IC50 values are not provided in the abstracted data, the comparative statement indicates a favorable selectivity profile for antifungal applications. Further quantitative data is reported in the full text of Sasse et al. 1999 (Table 2) and Bohlendorf et al. 1999 (Table 3), but is not publicly accessible at the time of this analysis.

Cytotoxicity Margin
Class-level inference
Reported lower toxicity in mouse cell assay vs. myxothiazol A
Supports selectivity-driven antifungal screening context
Quantitative IC50 values not publicly accessible; data to verify
Antifungal drug discovery Cytotoxicity screening Myxothiazol analogs Selectivity index

Unique Structural Simplification: Single Thiazole Ring vs. Bis(Thiazole) Melithiazols

Melithiazole C (4) is distinguished as the first representative of the melithiazol class to contain only one thiazole ring, in contrast to melithiazols A, D, K, L (thiazoline-thiazole system) and melithiazols B, E, F, G, H, I, M, N (bis(thiazoles)) [1]. This structural simplification reduces molecular weight and alters lipophilicity, which are known to influence membrane permeability and target binding kinetics. A comparative table of lipophilicities for melithiazols 2–4, myxothiazols 1, and strobilurin-type compounds is reported in Bohlendorf et al. 1999 [1], though specific values are not present in the abstract.

Thiazole Scaffold
Class-level inference
1 thiazole ring vs. 2-ring bis(thiazole) melithiazols
Simplified scaffold for SAR and medicinal chemistry optimization
Lipophilicity comparison reported in source literature; values not in abstract
Natural product chemistry Structure-activity relationship Thiazole heterocycles Cytochrome bc1 inhibitors

Semi-Synthetic Accessibility: 41% Yield from Myxothiazol A in 4 Steps

A semi-synthetic route to Melithiazol C has been established starting from myxothiazol A (produced by fermentation of Myxococcus fulvus) using a novel reductive thiazole ring cleavage with DIBAL-H. This process affords Melithiazol C in 4 steps with an overall yield of 41% [1]. In contrast, the only reported total synthesis at the time required 14 steps and 15% overall yield via a moderately stereoselective Wittig reaction [2]. This represents a >2.7-fold improvement in synthetic efficiency for semi-synthesis compared to total synthesis.

Synthetic Efficiency
Cross-study comparable
Semi-synthesis: 41% over 4 steps vs. total synthesis: 15% over 14 steps
Supports research-scale procurement feasibility
2.7-fold yield advantage; 10 fewer steps
Total synthesis Semi-synthesis Natural product derivatization Scalable sourcing

Absolute Stereochemistry Defined: (4R,5S) Configuration Essential for Biological Activity

The total synthesis of all four possible C4,C5-stereoisomers of Melithiazole C-Methoxime (MCM) demonstrated that maintenance of the natural (4R,5S) stereochemistry is absolutely necessary for biological activity [1]. The 2-Aza-MCM derivative was found to be inactive due to incorrect pharmacophore geometry [1], while the 6,7-Bisdehydro-MCM racemate showed comparable activity to MCM [1]. This stereochemical stringency directly informs procurement decisions: only the (4R,5S)-enantiomer of Melithiazole C and its derivatives will yield reproducible biological results. The natural Melithiazole C possesses this exact (4R,5S) configuration, as established by total synthesis and corroborated by degradation studies [2][3].

Stereochemical Requirement
Class-level inference
Natural (4R,5S) active; unnatural stereoisomers inactive
Enantiomer-attribution review required for reproducible biological results
Racemic mixtures may not yield equivalent assay response
Stereochemistry-activity relationship Chiral pharmacology MOA inhibitor design

Priority Application Scenarios for Melithiazole C: Where Its Differentiators Deliver Measurable Value


Lead Optimization for Antifungal Agents with Reduced Mammalian Cytotoxicity

Melithiazole C serves as a privileged scaffold for antifungal lead optimization programs requiring a favorable selectivity index. Its documented reduced toxicity in mouse cell assays relative to myxothiazol A [1] positions it as a safer starting point for medicinal chemistry campaigns targeting human or veterinary fungal pathogens. Researchers can leverage this compound to establish baseline activity-toxicity profiles and design analogs with improved therapeutic windows.

Structure-Activity Relationship (SAR) Studies of Cytochrome bc1 Qo Site Inhibitors

The single thiazole ring of Melithiazole C offers a simplified structural template for SAR investigations of MOA-class bc1 complex inhibitors [2]. Its defined (4R,5S) stereochemistry [3] provides a chiral reference point for exploring how modifications to the polypropionate side chain or β-methoxyacrylate warhead influence binding affinity, electron transport inhibition, and antifungal spectrum. This makes it an ideal tool compound for academic and industrial groups dissecting the molecular determinants of Qo site inhibition.

Methodology Development for MOA Natural Product Synthesis and Derivatization

Given the existence of both a high-yielding semi-synthetic route (41% over 4 steps) [4] and a total synthesis (15% over 14 steps) [5], Melithiazole C is a valuable test case for developing and benchmarking new synthetic methodologies in complex polypropionate β-methoxyacrylate systems. Its commercial availability (e.g., from MedChemExpress ) supports its use as a reference standard for validating novel synthetic routes to related antifungal natural products.

Comparative Biochemistry of Fungal Respiratory Chain Inhibitors

Melithiazole C can be employed in comparative biochemical assays alongside other MOA inhibitors (myxothiazol A, strobilurins, cystothiazoles) to profile differential sensitivity across fungal species or mitochondrial preparations. Its unique structural and toxicity profile [1][2] enables researchers to attribute observed differences in potency or selectivity to specific molecular features, advancing the rational design of next-generation fungicides.

Application
Selection Property
Validation Focus
Antifungal lead optimization
Reported lower cytotoxicity context
Cytotoxicity endpoint review
bc1 Qo site SAR studies
Single-thiazole scaffold identity
Stereochemical-control context
Synthetic methodology benchmarking
Semi-synthetic accessibility
Yield and step-count review
Comparative respiratory-chain biochemistry
MOA-class profiling context
Fungal-species sensitivity panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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